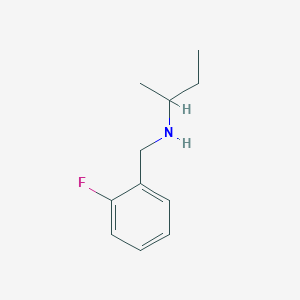

N-(2-fluorobenzyl)butan-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

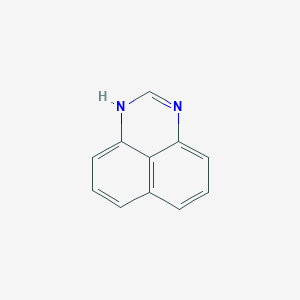

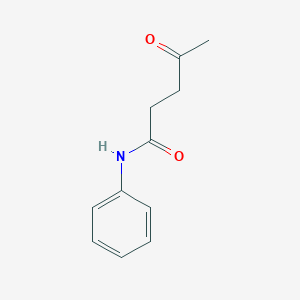

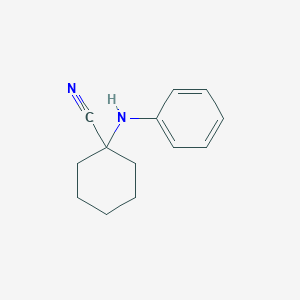

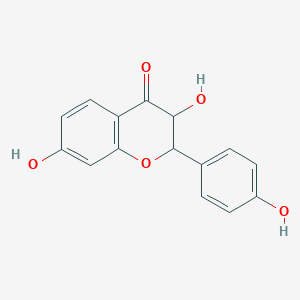

N-(2-fluorobenzyl)butan-2-amine is a chemical compound with the molecular formula C11H16FN . It has a molecular weight of 181.25 g/mol . The IUPAC name for this compound is N-[(2-fluorophenyl)methyl]butan-2-amine .

Molecular Structure Analysis

The InChI string for N-(2-fluorobenzyl)butan-2-amine isInChI=1S/C11H16FN/c1-3-9(2)13-8-10-6-4-5-7-11(10)12/h4-7,9,13H,3,8H2,1-2H3 . The Canonical SMILES representation is CCC(C)NCC1=CC=CC=C1F . These representations provide a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis

The physical and chemical properties of N-(2-fluorobenzyl)butan-2-amine include a molecular weight of 181.25 g/mol, XLogP3 of 2.9, hydrogen bond donor count of 1, hydrogen bond acceptor count of 2, and rotatable bond count of 4 . The compound also has a topological polar surface area of 12 Ų .Applications De Recherche Scientifique

Advanced Oxidation Processes for Degradation

Nitrogen-containing compounds, including amines, have been extensively studied for their degradation using advanced oxidation processes (AOPs). These methods are effective in mineralizing nitrogen-containing compounds, improving the overall efficacy of treatment schemes. The degradation of amines through AOPs, including ozone and Fenton processes, varies significantly with pH, and hybrid methods offer synergistic effects for specific effluents [Akash P. Bhat, P. Gogate (2021)].

PFAS Removal with Amine-Functionalized Sorbents

The study of amine-functionalized sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies has shown promising results. The removal efficiency relies on electrostatic interactions, hydrophobic interactions, and sorbent morphology. This indicates the potential of nitrogen-containing sorbents, possibly including structures similar to "N-(2-fluorobenzyl)butan-2-amine," for environmental remediation applications [M. Ateia et al. (2019)].

Metal Ion Complexation and Removal

Nitrogen-containing ligands have shown considerable potential in complexing with metal ions for removal or recovery from solutions. The amine groups in compounds like chitosan have been utilized for chelating metal ions, suggesting the utility of similar nitrogen-containing compounds in applications ranging from wastewater treatment to the selective recovery of valuable metals [E. Guibal (2004)].

Targeted Drug Delivery Systems

The design of targeted drug delivery systems using chitosan nanoparticles illustrates the critical role of amine functionalities in biomedical applications. Chitosan's primary amine groups facilitate controlled drug release, muco-adhesion, and permeation enhancement, suggesting potential applications for other nitrogen-containing compounds in nanotechnology and medicine [E. Rostami (2020)].

Catalysis and Organic Synthesis

Metalloporphyrin-catalyzed saturated C-H bond functionalization has been reviewed, highlighting the role of nitrogen-containing ligands in the synthesis of complex molecules. This suggests the possible involvement of compounds like "N-(2-fluorobenzyl)butan-2-amine" in catalytic processes and organic synthesis, particularly in hydroxylation, amination, and carbenoid insertion reactions [C. Che et al. (2011)].

Propriétés

IUPAC Name |

N-[(2-fluorophenyl)methyl]butan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN/c1-3-9(2)13-8-10-6-4-5-7-11(10)12/h4-7,9,13H,3,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMNDDCDZEXRZEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=CC=C1F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405944 |

Source

|

| Record name | N-(2-fluorobenzyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorobenzyl)butan-2-amine | |

CAS RN |

893590-49-3 |

Source

|

| Record name | N-(2-fluorobenzyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Fluorobenzyl)amino]benzoic acid](/img/structure/B183689.png)

![3-[(2-Thienylmethyl)amino]benzoic acid](/img/structure/B183690.png)

![2-[1-(2-Methoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B183695.png)

![3,6-diphenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183699.png)